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Compound of Interest

Compound Name:
2-Azabicyclo[2.2.1]heptane-3-

carboxylic acid

Cat. No.: B1253527 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-
Azabicyclo[2.2.1]heptane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-azabicyclo[2.2.1]heptane-3-
carboxylic acid, a conformationally constrained proline analogue of significant interest in

medicinal chemistry and drug development. Its rigid bicyclic structure makes it a valuable

scaffold for creating novel therapeutics with improved potency and pharmacokinetic profiles.

This document details its molecular structure, physicochemical properties, synthesis, and its

pivotal role as a building block in the development of notable drugs, including Dipeptidyl

Peptidase-4 (DPP-4) inhibitors and the Hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir.

Molecular Structure and Physicochemical
Properties
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a saturated bicyclic amino acid. The core

structure consists of a cyclopentane ring bridged by an ethylamine moiety. The stereochemistry

at carbons 1, 3, and 4 is critical for its biological activity and its utility as a chiral building block.

The exo and endo isomers, along with the chirality at the 3-position, give rise to several

stereoisomers. The (1R,3S,4S) and (1S,3R,4R) isomers are of particular importance in

pharmaceutical synthesis. For many synthetic applications, the nitrogen atom is protected,
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most commonly with a tert-butoxycarbonyl (Boc) group, to yield N-Boc-2-
azabicyclo[2.2.1]heptane-3-carboxylic acid.

Physicochemical Data
Quantitative data for the parent compound and its widely used N-Boc derivative are

summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid and its

N-Boc Derivative

Property
2-
Azabicyclo[2.2.1]heptane-
3-carboxylic acid

(1R,3S,4S)-N-Boc-2-
azabicyclo[2.2.1]heptane-
3-carboxylic acid

Molecular Formula C₇H₁₁NO₂ C₁₂H₁₉NO₄

Molecular Weight 141.17 g/mol 241.28 g/mol

CAS Number 88260-06-4 291775-59-2

Appearance Solid White to off-white solid

Melting Point Not available 147-152 °C

pKa Not available 4.05 ± 0.20 (Predicted)[1]

Solubility
Hydrochloride salt is water-

soluble[2]
Not available

Optical Rotation
[α]D²² = +22.3 (c 1, MeOH) for

(1R,3S,4S)-HCl salt

[α]D²² = -170 ± 10° (c = 1 in

Chloroform)

Spectroscopic Data
Table 2: Spectroscopic Data for Key Derivatives
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Spectrum Type

(1R,3S,4S)-2-
Azabicyclo[2.2.1]heptane-
3-carboxylic acid
hydrochloride

(1R,3S,4S)-N-Boc-2-
azabicyclo[2.2.1]heptane-
3-carboxylic acid

¹H NMR (CD₃OD)

δ (ppm): 1.62–1.79 (3H, m),

1.83–1.97 (3H, m), 3.02 (1H,

s), 4.05 (1H, s), 4.21 (1H, s)

Data not readily available in a

comparable format.

¹³C NMR (CD₃OD)

δ (ppm): 27.1 (CH₂), 28.6

(CH₂), 36.32 (CH₂), 42.7 (CH),

61.2 (CH), 64.8 (CH), 172.0

(C)

Data not readily available in a

comparable format.

Crystallographic Data
The rigid bicyclic structure of this molecule has been confirmed by X-ray crystallography of its

derivatives. The following table presents key crystallographic parameters for a related

derivative, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, which shares the

core bicyclic scaffold.

Table 3: Crystallographic Data for tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-

carboxylate[3]

Parameter Value

Crystal System Monoclinic

Space Group P 2₁

a (Å) 6.0710 (7)

b (Å) 9.3703 (11)

c (Å) 9.3002 (10)

β (°) ** 100.013 (5)

Volume (Å³) ** 521.00 (10)

Z 2
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Experimental Protocols
The synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid is most

commonly achieved through a hetero-Diels-Alder reaction, followed by hydrogenation and

hydrolysis. The following is a detailed methodology for the synthesis of the (1R,3S,4S)-N-Boc

derivative, a key intermediate for many pharmaceutical applications.

Synthesis of (1R,3S,4S)-N-Boc-2-
azabicyclo[2.2.1]heptane-3-carboxylic acid
This synthesis involves a multi-step, one-pot procedure starting from ethyl glyoxylate and (R)-

phenylethylamine.

Materials:

Ethyl glyoxylate

(R)-phenylethylamine

Toluene

Molecular sieves (4 Å)

Methanol

Trimethylchlorosilane

Cyclopentadiene

Palladium on carbon (10%)

Sodium hydroxide

Di-tert-butyl dicarbonate (Boc₂O)

Hydrochloric acid

Ethyl acetate
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Protocol:

Imine Formation: Dissolve ethyl glyoxylate in toluene and cool the solution to -10 to 0 °C.

Add molecular sieves and (R)-phenylethylamine and stir for 3 hours to form the

corresponding imine.

Diels-Alder Cycloaddition: To the cooled reaction mixture, add methanol and

trimethylchlorosilane and stir for 2 hours. Subsequently, add freshly cracked cyclopentadiene

and continue stirring for another 3 hours. This step forms the bicyclic ene-ester.

Hydrogenation: Add 10% palladium on carbon to the reaction mixture and hydrogenate at

normal pressure for 3 hours. This reduces the double bond of the bicyclic system.

Saponification: Add an aqueous solution of sodium hydroxide and warm the mixture to 50 °C,

stirring for 2 hours to hydrolyze the ethyl ester to the carboxylic acid.

Boc Protection: Cool the reaction mixture to 0 °C and add Boc anhydride (Boc₂O). Stir for 4

hours to protect the secondary amine.

Workup and Isolation: Acidify the reaction mixture with hydrochloric acid and extract the

product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

recrystallization to yield (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
as a white solid.

Applications in Drug Development
The rigid structure of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid makes it an excellent

scaffold for positioning functional groups in a well-defined spatial orientation, which is highly

advantageous for optimizing drug-receptor interactions.

DPP-4 Inhibitors for Type 2 Diabetes
Derivatives of 2-azabicyclo[2.2.1]heptane are used in the synthesis of potent and selective

DPP-4 inhibitors, such as Neogliptin[4][5][6]. DPP-4 is an enzyme that inactivates incretin

hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the

levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon
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release in a glucose-dependent manner, thereby improving glycemic control in patients with

type 2 diabetes.

The inhibition of DPP-4 by drugs derived from 2-azabicyclo[2.2.1]heptane-3-carboxylic acid
primarily impacts the GLP-1 signaling pathway, leading to beneficial downstream effects on

glucose homeostasis and potentially offering reno-protective effects through modulation of the

TGF-β pathway.
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DPP-4 inhibition enhances GLP-1 signaling and may reduce TGF-β-mediated renal fibrosis.

Ledipasvir for Hepatitis C
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The (1R,3S,4S)-N-Boc derivative is a crucial chiral building block in the synthesis of Ledipasvir,

a potent inhibitor of the HCV NS5A protein.[4] NS5A is essential for viral RNA replication and

virion assembly, and its inhibition effectively halts the lifecycle of the hepatitis C virus. The rigid

bicyclic core of the amino acid helps to correctly orient the pharmacophoric elements of

Ledipasvir for optimal binding to its target.

The following diagram illustrates the key steps in the synthesis of a DPP-4 inhibitor, Neogliptin,

starting from (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.

Start: (1R,3S,4S)-N-Boc-2-azabicyclo
[2.2.1]heptane-3-carboxylic acid

Amide Formation
(e.g., with thionyl chloride, then ammonia)

Boc Deprotection
(e.g., with HCl)

Peptide Coupling with
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative

Final Product: Neogliptin

Click to download full resolution via product page

Simplified workflow for the synthesis of the DPP-4 inhibitor Neogliptin.

Conclusion
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid and its derivatives are versatile and highly

valuable building blocks in modern medicinal chemistry. Their conformationally restricted nature
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provides a robust scaffold for the design of potent and selective therapeutic agents. The

successful application of this core in drugs for metabolic diseases and viral infections

underscores its importance and highlights its potential for future drug discovery and

development endeavors. This guide provides essential technical information to aid researchers

and scientists in leveraging the unique properties of this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1253527?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Schematic-representation-of-the-DPP-4-protein-In-the-cell-membrane-two-DPP-4-monomers_fig1_331120865
https://www.mdpi.com/2073-4409/14/5/387
https://www.mdpi.com/2073-4409/14/5/387
https://journals.iucr.org/paper?ww2125
https://pmc.ncbi.nlm.nih.gov/articles/PMC4752740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4192978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4192978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4845951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4845951/
https://www.benchchem.com/product/b1253527#molecular-structure-of-2-azabicyclo-2-2-1-heptane-3-carboxylic-acid
https://www.benchchem.com/product/b1253527#molecular-structure-of-2-azabicyclo-2-2-1-heptane-3-carboxylic-acid
https://www.benchchem.com/product/b1253527#molecular-structure-of-2-azabicyclo-2-2-1-heptane-3-carboxylic-acid
https://www.benchchem.com/product/b1253527#molecular-structure-of-2-azabicyclo-2-2-1-heptane-3-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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